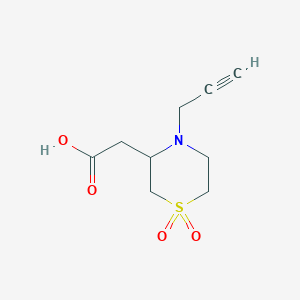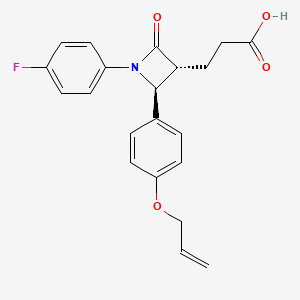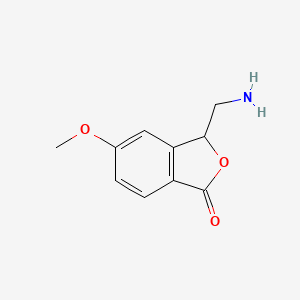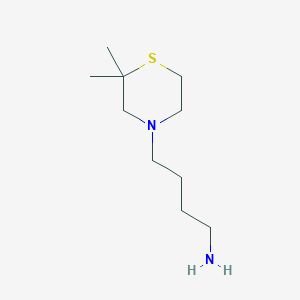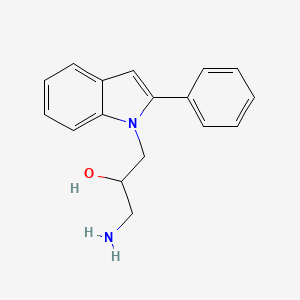
1-Amino-3-(2-phenyl-indol-1-yl)-propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(2-phenyl-indol-1-yl)-propan-2-ol is a complex organic compound that features an indole ring system substituted with a phenyl group and an amino alcohol side chain. Compounds with indole structures are often of significant interest in medicinal chemistry due to their biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(2-phenyl-indol-1-yl)-propan-2-ol typically involves multi-step organic reactions. One possible route could include:
Formation of the Indole Ring: Starting from a suitable precursor like phenylhydrazine and an aldehyde or ketone to form the indole ring.
Phenyl Substitution: Introducing the phenyl group at the 2-position of the indole ring through a Friedel-Crafts alkylation or acylation reaction.
Amino Alcohol Side Chain Addition: Attaching the amino alcohol side chain via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-3-(2-phenyl-indol-1-yl)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, potentially altering its biological activity.
Substitution: The indole ring and the phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups to the indole or phenyl rings.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its indole structure, which is common in many bioactive compounds.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mécanisme D'action
The mechanism of action for 1-Amino-3-(2-phenyl-indol-1-yl)-propan-2-ol would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or nucleic acids, modulating their activity. The amino alcohol side chain might also play a role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-3-(2-methyl-indol-1-yl)-propan-2-ol: Similar structure but with a methyl group instead of a phenyl group.
1-Amino-3-(2-ethyl-indol-1-yl)-propan-2-ol: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
1-Amino-3-(2-phenyl-indol-1-yl)-propan-2-ol is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity compared to its methyl or ethyl analogs.
Propriétés
Formule moléculaire |
C17H18N2O |
|---|---|
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
1-amino-3-(2-phenylindol-1-yl)propan-2-ol |
InChI |
InChI=1S/C17H18N2O/c18-11-15(20)12-19-16-9-5-4-8-14(16)10-17(19)13-6-2-1-3-7-13/h1-10,15,20H,11-12,18H2 |
Clé InChI |
YVPVKUGFYTXKFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


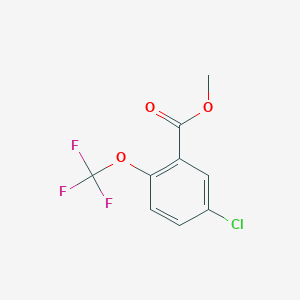
![tert-Butyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15204410.png)
![2-(Difluoromethoxy)benzo[d]oxazole-6-carboxamide](/img/structure/B15204419.png)
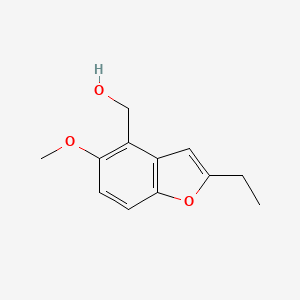

![(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B15204433.png)
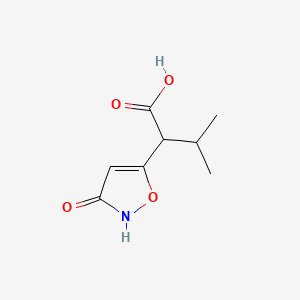


![[(2,5-Difluoro-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B15204470.png)
